1,4-Diisocyanatobutane

Catalog No.
S1892523
CAS No.
4538-37-8
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diisocyanatobutane

CAS Number

4538-37-8

Product Name

1,4-Diisocyanatobutane

IUPAC Name

1,4-diisocyanatobutane

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2

InChI Key

OVBFMUAFNIIQAL-UHFFFAOYSA-N

SMILES

C(CCN=C=O)CN=C=O

Canonical SMILES

C(CCN=C=O)CN=C=O

The exact mass of the compound 1,4-Diisocyanatobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510650. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diisocyanatobutane (BDI, CAS 4538-37-8), also known as tetramethylene diisocyanate, is a highly reactive, symmetrical aliphatic diisocyanate utilized as a structural building block in the synthesis of specialty polyurethanes, elastomers, and biocompatible coatings . Featuring a short four-carbon aliphatic chain, BDI crosslinks with polyols and chain extenders to form polymer networks with a high density of urethane linkages, imparting measurable thermal stability and impact resistance. In industrial and biomedical procurement, BDI is primarily selected for its differentiated degradation profile; unlike traditional aromatic or longer-chain aliphatic isocyanates, BDI-based polymers hydrolyze into putrescine, a naturally occurring biogenic polyamine . This specific degradation pathway makes BDI a required raw material for manufacturers engineering long-term implantable devices and high-performance bio-elastomers where cytotoxicity from precursor breakdown must be strictly avoided .

Substituting BDI with industry-standard hexamethylene diisocyanate (HDI) or aromatic alternatives like toluene diisocyanate (TDI) fundamentally alters the safety and thermal-mechanical profile of the final polymer . Aromatic diisocyanates are strictly disqualified from long-term biomedical applications because their hydrolytic degradation releases carcinogenic aromatic diamines[1]. While HDI is aliphatic and avoids aromatic toxicity, it degrades into hexamethylenediamine, a compound with documented organ toxicity [2]. Furthermore, attempting to substitute BDI with lysine diisocyanate (LDI) to achieve non-toxic degradation results in a mechanically distinct product; LDI’s asymmetric structure reduces hard-segment crystallinity, yielding polymers with significantly lower melting temperatures [3]. BDI’s symmetrical, short-chain structure is required to simultaneously achieve load-bearing tensile strength, elevated crystalline melting points, and zero-cytotoxicity degradation, making it non-interchangeable in specialized elastomer formulations [3].

Hydrolytic Degradation Toxicity Profile

The primary differentiator driving BDI procurement in biomedical applications is its hydrolytic degradation pathway. When BDI-based polyurethanes undergo hydrolysis, they exclusively release putrescine (1,4-diaminobutane), a naturally occurring biogenic amine . In direct contrast, baseline aliphatic alternatives like HDI degrade into hexamethylenediamine, which exhibits moderate toxicity to the liver and kidneys, while aromatic baselines like TDI and MDI release known carcinogenic aromatic diamines . This elimination of toxic by-products makes BDI the mandatory choice for regulatory-compliant implantable materials .

Evidence DimensionChemical identity and toxicity of primary diamine degradation product
Target Compound DataYields putrescine (non-toxic biogenic amine)
Comparator Or BaselineHDI yields hexamethylenediamine (toxic); TDI yields toluene diamine (carcinogenic)
Quantified Difference100% elimination of toxic/carcinogenic diamine release during in vivo hydrolysis
ConditionsIn vivo or aqueous in vitro hydrolytic degradation of polyurethane networks

Eliminates cytotoxicity risks in long-term implantable polyurethanes, satisfying strict regulatory requirements for medical device procurement.

Hard-Segment Crystallinity and Thermal Stability

BDI's symmetrical, short-chain (C4) structure allows for a higher density of urethane linkages compared to longer-chain or asymmetric isocyanates, directly impacting the thermal limits of the resulting polymer. Differential Scanning Calorimetry (DSC) of synthesized poly(urethane-amide)s demonstrates that BDI-based models achieve highly crystalline hard segments with elevated melting temperatures (Tm)[1]. When compared to lysine diisocyanate (LDI)—another non-toxic aliphatic alternative—LDI's asymmetric structure disrupts polymer packing, resulting in lower crystallinity and depressed melting temperatures [1]. Additionally, BDI provides a higher urethane group density per unit volume than the C6-based HDI, yielding higher thermal stability under physiological conditions [1].

Evidence DimensionUrethane linkage density and resulting polymer melting temperature (Tm)
Target Compound DataHigh urethane density drives elevated crystalline melting temperatures
Comparator Or BaselineLDI (asymmetric, low Tm) and HDI (lower urethane density per repeat unit)
Quantified DifferenceBDI produces higher melting temperatures and superior hard-segment crystallization compared to LDI and HDI baselines
ConditionsDifferential Scanning Calorimetry (DSC) of synthesized poly(urethane-amide)s

Ensures superior structural integrity and thermal stability of the elastomer, preventing premature softening at physiological temperatures.

Elastomeric Mechanical Performance and Elastic Recovery

Beyond degradation safety, BDI acts as a structural reinforcement in segmented polyurethanes. In the synthesis of poly(ester carbonate urethane)ureas (PECUUs), the incorporation of BDI hard segments yields elastomers with high mechanical robustness. Testing of BDI-based PECUUs demonstrates tensile strengths ranging from 14 to 34 MPa, breaking strains of 660% to 875%, and a 100% elastic recovery after 10% strain[1]. Standard aliphatic soft-segment PUs lacking a rigid, symmetrical hard segment like BDI often result in weak or amorphous materials [1]. The specification of BDI guarantees the load-bearing capacity required for mechanically active environments [1].

Evidence DimensionTensile strength and elastic recovery in synthesized bio-elastomers
Target Compound Data14–34 MPa tensile strength, 660–875% elongation, and 100% elastic recovery at 10% strain
Comparator Or BaselineStandard aliphatic soft-segment PUs (e.g., PEO-based) which are typically weak and tacky
Quantified DifferenceDelivers load-bearing structural integrity (up to 34 MPa) while maintaining >600% elongation
ConditionsTensile testing of salt-leached porous scaffolds and cast films

Allows the procurement of a precursor that guarantees load-bearing mechanical performance suitable for cardiovascular or meniscal tissue engineering.

Biodegradable Tissue Engineering Scaffolds

Due to its degradation into the non-toxic polyamine putrescine, BDI is procured as the primary diisocyanate for manufacturing 3D porous scaffolds used in meniscus, bone, and soft tissue regeneration, where HDI and TDI are biologically disqualified [1].

Load-Bearing Implantable Medical Elastomers

BDI is selected as the hard-segment precursor in segmented polyurethanes (such as PECUUs) requiring high tensile strength (14-34 MPa) and 100% elastic recovery for mechanically active environments like cardiovascular implants [2].

Biocompatible Medical Coatings and Adhesives

Formulators specify BDI over HDI or TDI for medical-grade coatings on implants, ensuring that any hydrolytic breakdown products do not trigger cytotoxicity or inflammatory responses in adjacent tissues while maintaining strong substrate adhesion.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (39.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (39.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (60.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (39.06%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

4538-37-8

Dates

Last modified: 08-16-2023

Explore Compound Types